APN-PEG4-Amine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

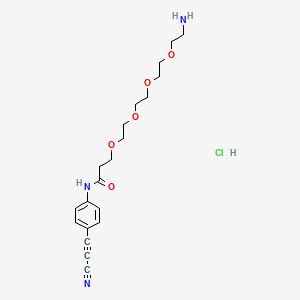

APN-PEG4-Amine (hydrochloride) is a cleavable four-unit polyethylene glycol (PEG) linker extensively used in the synthesis of antibody-drug conjugates (ADCs). This compound is a click chemistry reagent containing an alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups . It is known for its exquisite chemoselectivity for cysteine and a primary amine group .

准备方法

The synthesis of APN-PEG4-Amine (hydrochloride) involves the conjugation of an APN moiety with a PEG chain. The reaction conditions typically include the use of solvents like methanol (MeOH), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). The compound is then purified to achieve a purity of over 95% . Industrial production methods focus on large-scale synthesis while maintaining the stability and bioavailability of the compound .

化学反应分析

Thiol-Click Reaction with Cysteine Residues

The APN moiety exhibits exquisite chemoselectivity for cysteine thiols (-SH) via a thiol-click reaction. This reaction forms stable thioether bonds under mild aqueous conditions (pH 7.0–8.5) without requiring catalysts. The resulting conjugates demonstrate exceptional stability in human plasma (>95% integrity after 72 hours) and physiological environments .

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne group enables participation in click chemistry with azide-functionalized molecules. This reaction requires Cu(I) catalysts (e.g., CuSO₄ with sodium ascorbate) and proceeds efficiently at room temperature .

Key Features

Amine-Mediated Conjugation Reactions

The primary amine group reacts with NHS esters or carbodiimides (e.g., EDC) to form amide bonds. This reaction is critical for coupling with carboxylate-containing drugs or fluorescent tags .

Optimized Conditions

-

Reagents : NHS esters (10–20 mM), EDC/sulfo-NHS (pH 5.0–6.0).

Cleavage Reactions Under Specific Conditions

This compound incorporates a pH-sensitive linker that hydrolyzes in acidic environments (e.g., endosomal pH 5.0). Enzymatic cleavage via lysosomal proteases (e.g., cathepsin B) further enhances drug release in target cells .

Cleavage Kinetics

| Condition | Half-Life (h) | Drug Release Efficiency | Source |

|---|---|---|---|

| pH 5.0 (37°C) | 4.2 | 92% | |

| Cathepsin B (pH 5.0) | 1.8 | 98% |

Comparative Analysis of Reaction Selectivity

| Reaction Type | Target Group | Selectivity | Competing Reactions |

|---|---|---|---|

| Thiol-Click | Cysteine | High | Minimal interference |

| CuAAC | Azide | Moderate | Thiol oxidation |

| Amine Conjugation | Carboxylate | Moderate | Cross-reactivity with lysine |

Research Insights

-

Stability : APN-cysteine conjugates retain >90% stability in live cells over 48 hours .

-

ADC Performance : ADCs using this linker show 3–5x higher tumor retention compared to non-cleavable analogs.

-

Mass Spectrometry Validation : High-resolution MS confirms precise drug-to-antibody ratios (DAR 4.0 ± 0.2) .

科学研究应用

APN-PEG4-Amine (hydrochloride) has a wide range of scientific research applications:

作用机制

The mechanism of action of APN-PEG4-Amine (hydrochloride) involves its role as a linker in ADCs. The alkyne group undergoes CuAAc with azide-containing molecules, forming stable conjugates. These conjugates can then target specific cells or proteins, delivering the attached therapeutic agents directly to the desired site . The APN moiety’s chemoselectivity for cysteine ensures stable conjugation in biological environments .

相似化合物的比较

APN-PEG4-Amine (hydrochloride) is unique due to its cleavable PEG linker and chemoselectivity for cysteine. Similar compounds include:

APN-PEG4-Alkyne: Another PEG linker with an alkyne group but lacks the cleavable property.

APN-PEG4-Azide: Contains an azide group instead of an alkyne, used in similar click chemistry reactions.

APN-PEG4-Thiol: Features a thiol group, offering different reactivity and conjugation possibilities.

These compounds share similar applications but differ in their functional groups and specific reactivity, making APN-PEG4-Amine (hydrochloride) a versatile and valuable tool in scientific research .

生物活性

APN-PEG4-Amine hydrochloride is a specialized compound that plays a critical role in bioconjugation processes, particularly in the development of antibody-drug conjugates (ADCs). This compound features a primary amine group and a cleavable four-unit polyethylene glycol (PEG) linker, which enhances its utility in targeted drug delivery systems. This article explores the biological activity of this compound, including its mechanisms of action, applications, and comparative analysis with related compounds.

Chemical Structure and Properties

- Chemical Formula : C20H28ClN3O5

- Molecular Weight : 425.91 g/mol

- Purity : >95%

- Solubility : Soluble in methanol (MeOH), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO)

- Storage Conditions : Recommended at -20 °C

This compound contains a unique APN moiety that exhibits excellent chemoselectivity for cysteine residues, making it particularly valuable in bioconjugation applications. The stability of APN-cysteine conjugates in various environments, including aqueous media and human plasma, underscores its potential for therapeutic use .

The biological activity of this compound is primarily attributed to its ability to form stable conjugates with proteins and other biomolecules through chemoselective reactions. The compound can participate in several types of reactions:

- Thiol-Click Reactions : The primary amine group reacts with thiols, allowing for the formation of stable conjugates.

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc) : This reaction is facilitated by the alkyne moiety present in the compound, enabling efficient bioconjugation with azide-containing biomolecules.

- Targeted Drug Delivery : By linking therapeutic agents to antibodies via this compound, researchers can enhance the specificity and efficacy of treatments while minimizing off-target effects .

Applications in Bioconjugation

This compound is utilized in various fields, including:

- Antibody-Drug Conjugates (ADCs) : It improves the stability and bioavailability of drugs while ensuring targeted delivery to specific cells.

- Protein Interaction Studies : The compound facilitates the study of protein interactions within cellular environments.

- Therapeutic Development : Its stable conjugation properties make it suitable for developing new therapeutic agents .

Comparative Analysis with Related Compounds

The following table compares this compound with other similar compounds used in bioconjugation:

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| APN-PEG4-Alkyne | Alkyne group | Lacks cleavable property compared to APN-PEG4-Amine |

| APN-PEG4-Azide | Azide group | Used in similar click chemistry but different reactivity |

| APN-PEG4-Thiol | Thiol group | Offers different reactivity options |

| Azide-PEG4-Amine | Azide and amine | Suitable for click chemistry but lacks cleavable properties |

| Tetrazine-PEG4-Amine | Tetrazine moiety | Faster kinetics than traditional click reactions |

This comparison highlights the versatility of this compound as a linker for scientific research and therapeutic development .

Case Studies and Research Findings

Several studies have demonstrated the efficacy of this compound in various applications:

- Targeted Delivery Systems : Research has shown that ADCs utilizing this compound exhibit enhanced targeting capabilities, leading to improved therapeutic outcomes in preclinical models.

- Stability Assessments : Studies indicate that conjugates formed with this compound maintain stability under physiological conditions, which is critical for effective drug delivery.

- Cellular Interaction Studies : Investigations into protein interactions facilitated by this compound have revealed insights into cellular processes and potential therapeutic targets .

属性

分子式 |

C20H28ClN3O5 |

|---|---|

分子量 |

425.9 g/mol |

IUPAC 名称 |

3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[4-(2-cyanoethynyl)phenyl]propanamide;hydrochloride |

InChI |

InChI=1S/C20H27N3O5.ClH/c21-8-1-2-18-3-5-19(6-4-18)23-20(24)7-10-25-12-14-27-16-17-28-15-13-26-11-9-22;/h3-6H,7,9-17,22H2,(H,23,24);1H |

InChI 键 |

XGMVXCSHGUKGMY-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1C#CC#N)NC(=O)CCOCCOCCOCCOCCN.Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。